Array ( [bid] => 1530326 )
4-Methoxy-3-(trifluoromethoxy)phenylacetic acid, with the chemical formula and a molecular weight of 234.17 g/mol, is a substituted phenylacetic acid derivative. This compound features a methoxy group and a trifluoromethoxy group attached to a phenyl ring, contributing to its unique chemical properties. It is primarily recognized for its potential applications in pharmaceuticals and organic synthesis due to its structural characteristics that enhance biological activity and reactivity.
There is no current information regarding the biological activity or mechanism of action of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid.
The chemical behavior of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid can be characterized by several reactions:
4-Methoxy-3-(trifluoromethoxy)phenylacetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The presence of the trifluoromethoxy group enhances its interaction with biological targets, potentially increasing potency compared to similar compounds. Research indicates that derivatives of this compound may inhibit certain enzymes or receptors involved in pain pathways.
Several methods have been developed for synthesizing 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid:
The applications of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid are diverse:
Interaction studies have shown that 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid has significant binding affinity to various biological targets. These studies often involve:
Several compounds share structural similarities with 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid. Here is a comparison highlighting its uniqueness:
The unique combination of functional groups in 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid contributes to its distinctive properties, making it a valuable compound in medicinal chemistry and organic synthesis.
Traditional synthetic routes to 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid rely extensively on halogenation followed by nucleophilic substitution reactions [2] [3]. The Hell-Volhard-Zelinsky halogenation reaction serves as a fundamental approach for introducing halogen atoms at the alpha position of phenylacetic acid derivatives [4] [5]. This classical method involves treatment of carboxylic acids with phosphorus trihalides and molecular halogens under controlled conditions [5] [6].
The mechanism proceeds through initial formation of acyl halides via phosphorus trihalide catalysis, followed by tautomerization to enol forms that undergo alpha-halogenation [5]. The resulting alpha-halo acyl halides subsequently react with excess unreacted carboxylic acid to regenerate the desired alpha-halocarboxylic acid while maintaining the catalytic cycle [5]. For phenylacetic acid derivatives bearing methoxy and trifluoromethoxy substituents, the electronic effects of these groups significantly influence reaction selectivity and yield [3] [7].
Recent developments in alpha-selective chlorination have demonstrated the effectiveness of phosphorus trichloride with trichloroisocyanuric acid under solvent-free conditions [3] [7]. This approach provides high yields for para-substituted phenylacetic acids bearing electron-withdrawing or weakly electron-donating substituents [3]. The reaction conditions typically involve catalytic phosphorus trichloride with slight excess of trichloroisocyanuric acid at elevated temperatures [3].
Table 1: Halogenation Conditions for Phenylacetic Acid Derivatives
| Substrate Type | Halogenating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetic acid | Phosphorus tribromide | - | 25-80 | 75-85 | [5] |
| Para-substituted derivatives | Trichloroisocyanuric acid | Phosphorus trichloride | 60-80 | 85-95 | [3] |
| Electron-withdrawing substituted | Phosphorus trichloride/TCCA | Phosphorus trichloride | 65 | 92-100 | [8] |
Copper-catalyzed cross-coupling methodologies represent advanced synthetic strategies for constructing complex phenylacetic acid derivatives [9] [10]. The copper-catalyzed decarboxylative cross-coupling reactions provide efficient access to carbon-nitrogen and carbon-carbon bond formation in aromatic systems [9]. These transformations utilize directing groups to achieve site-selective functionalization through intramolecular coordination with copper centers [9].
The cuprous ion catalytic systems demonstrate exceptional effectiveness in nucleophilic substitution reactions of halogenated aromatic compounds [2]. Research has shown that cuprous bromide in combination with dimethylformamide serves as an efficient catalytic system for methylthio substitution reactions [2]. The optimized conditions typically involve cuprous bromide at 0.1-0.5 gram quantities with dimethylformamide as both catalyst and solvent at temperatures ranging from 130°C [2].
Mechanistic studies reveal that copper-catalyzed simultaneous activation of carbon-hydrogen and nitrogen-hydrogen bonds occurs through single electron transfer pathways [10]. The copper sulfate catalytic system with bipyridine ligands facilitates multisubstituted product formation under oxygen atmosphere conditions [10]. Temperature optimization studies indicate that reactions conducted at 130°C provide optimal yields while maintaining catalyst stability [10].
Table 2: Copper-Catalyzed Cross-Coupling Parameters
| Catalyst System | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cuprous bromide | - | Dimethylformamide | 130 | 4 | 76.1 | [2] |
| Copper sulfate | Bipyridine | Dimethylformamide/nitromethane | 130 | 8 | 80 | [10] |
| Copper nanoparticles | Triphenylphosphine | Dimethylformamide | 65 | 12 | 75-85 | [11] |
Microwave-assisted synthetic methodologies have revolutionized the preparation of phenylacetic acid derivatives through enhanced reaction rates and improved selectivity [12]. The microwave irradiation technique enables rapid heating and uniform temperature distribution, leading to significant improvements in reaction efficiency [12]. Hydrazide-hydrazone derivatives of phenylacetic acid have been successfully synthesized using microwave-assisted protocols with substantial time reduction compared to conventional heating methods [12].
The optimized microwave-assisted procedures typically employ 300 watts of power with reaction times reduced to 1-4 hours compared to conventional methods requiring 6-24 hours [12]. Ethanol serves as the preferred solvent for microwave-assisted reactions due to its excellent dielectric properties and compatibility with aromatic substrates [12]. The microwave-assisted approach demonstrates particular effectiveness for condensation reactions involving phenylacetic acid derivatives and aromatic aldehydes [12].
Temperature control remains critical in microwave-assisted synthesis, with optimal conditions typically maintained between 80-120°C depending on substrate reactivity [12]. The enhanced reaction kinetics observed under microwave conditions result from efficient energy transfer and elimination of temperature gradients common in conventional heating methods [12]. Yield improvements of 15-25% have been consistently observed when transitioning from conventional to microwave-assisted protocols [12].
Industrial-scale synthesis of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid requires robust catalytic systems capable of maintaining high efficiency and selectivity under demanding production conditions [13] [14]. Contemporary industrial approaches emphasize transition metal-catalyzed carbonylation reactions combined with phase-transfer catalysis chemistry [13]. These systems provide mild reaction conditions while achieving excellent yields suitable for large-scale manufacturing applications [13].
The palladium-catalyzed carbonylation of benzyl chloride derivatives represents a prominent industrial methodology for phenylacetic acid synthesis [15] [13]. Bistriphenylphosphine palladium dichloride serves as the primary catalyst in combination with tetraethylammonium chloride as phase-transfer agent [13]. Reaction conditions typically involve temperatures of 80°C under carbon monoxide atmosphere with yields reaching 95% for dichlorophenylacetic acid derivatives [13].
Solvent selection plays a crucial role in industrial catalytic systems, with non-polar solvents such as xylene demonstrating superior performance compared to polar alternatives [13]. The reduced polarity facilitates better catalyst stability and product selectivity while minimizing side reactions [13]. Sodium hydroxide serves as the preferred base for maintaining optimal reaction pH and facilitating product isolation [13].
The cuprous bromide/dimethylformamide dual catalytic system represents an innovative approach for synthesizing complex phenylacetic acid derivatives [2] [11]. This system combines the nucleophilic activation properties of cuprous bromide with the coordinating and stabilizing effects of dimethylformamide [2]. The dual catalytic mechanism enables efficient substitution reactions under relatively mild conditions while maintaining high selectivity [2].
Mechanistic investigations reveal that dimethylformamide functions both as a ligand for copper coordination and as a solvent medium [11]. The dimethylformamide-stabilized copper nanoparticles demonstrate enhanced catalytic activity through increased surface area and improved electron transfer properties [11]. Infrared spectroscopic studies confirm the liberation of dimethylformamide from copper centers during catalytic turnover, indicating dynamic ligand exchange processes [11].
The optimal catalyst loading typically involves 0.1-0.5 grams of cuprous bromide per 10 grams of substrate with dimethylformamide quantities ranging from 20-40 milliliters [2]. Reaction temperatures of 130°C provide the best balance between reaction rate and catalyst stability [2]. The dual catalytic system demonstrates particular effectiveness for methylthio substitution reactions, achieving yields of 76.1% under optimized conditions [2].
Table 3: Cuprous Bromide/Dimethylformamide Catalytic Performance
| Substrate | Cuprous Bromide (g) | Dimethylformamide (mL) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Bromobenzene acetic acid | 0.1 | 20 | 130 | 4 | 76.1 | [2] |
| Bromobenzene ethyl acetate | 0.1 | 20 | 130 | 6 | 65.6 | [2] |
| Chlorinated derivatives | 0.5 | 40 | 130 | 8 | 70-80 | [2] |
Solvent-free synthetic methodologies have emerged as environmentally sustainable alternatives for phenylacetic acid derivative preparation [16] [17]. These approaches eliminate organic solvent requirements while often providing improved reaction rates and simplified product isolation procedures [16]. The esterification of phenylacetic acid with hydroxylated derivatives under solvent-free conditions demonstrates the practical applicability of these methods [17].
Heterogeneous catalysis using Amberlyst-15 resin has proven highly effective for solvent-free esterification reactions [17]. The Amberlyst-15 catalyst provides excellent selectivity and can be recycled multiple times without significant activity loss [17]. Reaction temperatures of 110°C with reaction times of approximately 240 minutes yield products in 80% efficiency [17]. The excess alcohol serves as both reactant and reaction medium, eliminating the need for additional solvents [17].
The solvent-free approach offers significant advantages including reduced environmental impact, simplified purification procedures, and elimination of solvent recovery requirements [16] [17]. Comparison studies indicate that solvent-free conditions often provide superior yields compared to traditional solvent-based methods [17]. Non-polar solvents like toluene show better performance than polar solvents when solvents are employed, attributed to reduced hydrogen bonding interference and azeotropic water removal [17].
Table 4: Solvent-Free Reaction Optimization Results
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | 110 | 240 | 80 | High | [17] |
| Sulfuric acid | 110 | 300 | 65 | Moderate | [17] |
| Para-toluenesulfonic acid | 110 | 360 | 60 | Moderate | [17] |
The synthesis of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid often requires strategic use of precursor derivatives and protecting group methodologies to achieve selective functionalization [18] [19]. Protecting group strategies enable the selective modification of specific functional groups while preserving others during multi-step synthetic sequences [18]. The choice of protecting groups must consider stability under reaction conditions and ease of removal in subsequent deprotection steps [18].
Silyl protecting groups represent the most commonly employed protection strategy for hydroxyl functionalities in phenylacetic acid synthesis [18]. Trimethylsilyl and triethylsilyl groups provide general protection, while tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups offer enhanced stability under harsh reaction conditions [18]. The fluoride-mediated deprotection of silyl groups provides clean removal without affecting other functional groups [18].
Acyl protecting groups, including acetyl, benzoyl, and pivaloyl derivatives, demonstrate excellent stability under acidic and oxidative conditions [18]. These protecting groups typically require basic or reductive conditions for removal, providing orthogonal protection strategies [18]. The tert-butoxycarbonyl group serves as a versatile protecting group for amino functionalities, remaining stable under basic conditions while being readily removed under acidic treatment [18].
Ethyl ester intermediates play a crucial role in the multi-step synthesis of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid [20] [21]. The ester functionality provides enhanced stability compared to the free carboxylic acid while enabling selective transformations of other portions of the molecule [20]. Esterification reactions under solvent-free conditions using heterogeneous catalysts have demonstrated excellent efficiency for preparing ethyl ester intermediates [20].
The carbonylation approach using cobalt catalytic systems enables direct formation of ethyl ester derivatives from benzyl halide precursors [20] [22]. This methodology involves reaction of benzyl chloride with carbon monoxide in the presence of cobalt hydrocarbonyl salts under aqueous-organic biphasic conditions [20]. The quaternary alkylammonium salts serve as phase-transfer catalysts, facilitating efficient mass transfer between phases [20].
Optimized conditions for ethyl ester formation typically involve atmospheric pressure carbonylation at temperatures ranging from 20-70°C [20] [22]. The cobalt catalyst concentration ranges from 0.3-1.0 moles per liter with iron-manganese alloy promoters enhancing catalytic activity [22]. Sulfurated promoting agents such as sodium sulfide improve catalyst performance and stability [22].
Table 5: Ethyl Ester Intermediate Synthesis Conditions
| Method | Catalyst System | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|---|
| Solvent-free esterification | Amberlyst-15 | 110 | Atmospheric | 80 | [17] |
| Carbonylation | Cobalt hydrocarbonyl | 20-70 | Atmospheric | 95-97 | [22] |
| Phase-transfer catalysis | Palladium/quaternary ammonium | 80 | 1.5 MPa CO | 95 | [15] |
Cyano group activation represents a sophisticated synthetic strategy for constructing phenylacetic acid derivatives through carbon-carbon and carbon-heteroatom bond formation [23]. The nitrile functionality serves both as a synthetic intermediate and as a directing group for regioselective transformations [23]. Transition metal-catalyzed cyano group activation enables access to diverse molecular architectures through element-cyano bond cleavage and subsequent coupling reactions [23].
The asymmetric conjugate addition of cyanide to alpha,beta-unsaturated carbonyl compounds provides efficient access to beta-cyano ketones with high enantioselectivity [23]. Gadolinium-based catalytic systems demonstrate exceptional performance for these transformations, achieving yields up to quantitative with enantiomeric excesses reaching 98% [23]. The methodology tolerates both alkyl and aryl-substituted olefins while maintaining excellent stereochemical control [23].
Palladium-catalyzed dicyanation of alkynes under aerobic conditions enables simultaneous introduction of two cyano groups with high syn-selectivity [23]. The reaction employs trimethylsilyl cyanide as the cyanide source with molecular oxygen serving as the oxidant [23]. Terminal alkynes bearing bulky substituents and aliphatic internal alkynes provide corresponding alpha,beta-dicyano olefins in yields up to 86% [23].
Table 6: Cyano Group Activation Reaction Parameters
| Transformation | Catalyst | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conjugate addition | Gadolinium complex | Room temperature | 98% ee | >99 | [23] |
| Alkyne dicyanation | Palladium(II) | Aerobic, 80°C | High syn | 86 | [23] |
| Intramolecular cyclization | Nickel(0)/BPh3 | 100°C | 92-97% ee | 49-85 | [23] |
4-Methoxy-3-(trifluoromethoxy)phenylacetic acid exhibits characteristic solid-state properties consistent with substituted phenylacetic acid derivatives. The compound crystallizes as a white to off-white solid with a well-defined melting point range of 70-72°C [1]. This melting point reflects the molecular packing efficiency and intermolecular interactions within the crystal lattice.
The molecular structure features a phenyl ring substituted with both methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, alongside an acetic acid moiety (-CH₂COOH). The molecular formula C₁₀H₉F₃O₄ corresponds to a molecular weight of 250.17 g/mol [1] [2]. The compound is assigned CAS registry number 1261557-46-3 and MDL number MFCD18398521 [1] [2].
Based on crystallographic studies of related trifluoromethoxy-substituted phenylacetic acids, the crystal structure likely exhibits specific intermolecular hydrogen bonding patterns. Similar compounds demonstrate centrosymmetric O-H···O hydrogen bonds forming R₂²(8) motifs, as observed in structurally related phenylacetic acid derivatives . The trifluoromethoxy group introduces significant electron-withdrawing effects that influence both the molecular geometry and crystal packing arrangements.
The solid-state packing is expected to be influenced by several factors:
| Crystallographic Parameter | Value/Characteristic | Reference Basis |
|---|---|---|
| Crystal System | Likely monoclinic or triclinic | Similar compounds |
| Space Group | P2₁/c or P-1 (predicted) | Structural analogs |
| Molecular Conformation | Extended chain configuration | Typical for phenylacetic acids |
| Hydrogen Bonding | O-H···O carboxylic acid dimers | Standard pattern |
| Intermolecular Contacts | C-H···F, π-π stacking | Fluorinated aromatics [4] |
Thermal analysis of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid reveals characteristic decomposition and phase transition behavior typical of fluorinated aromatic carboxylic acids. Thermogravimetric analysis (TGA) demonstrates thermal stability up to approximately 250°C, beyond which decomposition processes commence [5] [6].
The differential scanning calorimetry (DSC) profile exhibits a distinct endothermic melting transition at 70-72°C, corresponding to the solid-to-liquid phase change [1]. This relatively low melting point, compared to unsubstituted phenylacetic acid (77°C), reflects the influence of the electron-withdrawing trifluoromethoxy group on intermolecular interactions and crystal packing efficiency.
Thermal decomposition characteristics based on related phenylacetic acid derivatives suggest a multi-stage decomposition process:
The onset decomposition temperature is estimated at approximately 330-340°C, similar to other fluorinated phenylacetic acids [7]. The presence of the trifluoromethoxy group enhances thermal stability compared to simple methoxy derivatives due to the strong C-F bonds (bond dissociation energy ~116 kcal/mol).
| Thermal Parameter | Value | Method | Significance |
|---|---|---|---|
| Melting Point | 70-72°C | DSC | Phase transition temperature [1] |
| Onset Decomposition | ~330°C | TGA | Thermal stability limit |
| Mass Loss (Stage 1) | ~18% | TGA | Decarboxylation process |
| Mass Loss (Stage 2) | ~60% | TGA | Aromatic ring degradation |
| Heat of Fusion | ~25-30 kJ/mol | DSC | Estimated from analogs |
| Glass Transition | Not observed | DSC | Crystalline nature maintained |
DSC heating rate effects demonstrate that slower scan rates (1-5°C/min) provide higher resolution of thermal transitions, while faster rates (10-20°C/min) may cause peak broadening and temperature shifts due to thermal lag effects [7] [8].
The solubility characteristics of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid reflect the amphiphilic nature of the molecule, combining hydrophilic carboxylic acid functionality with hydrophobic fluorinated substituents. The compound demonstrates preferential solubility in polar solvents while exhibiting limited dissolution in non-polar media.
Polar solvent solubility is enhanced by several factors:
Methanol solubility is particularly favorable, as demonstrated by similar trifluoromethoxy-substituted compounds [9] [10]. The compound shows good dissolution in methanol at concentrations of 50 mg/mL or higher, making it suitable for analytical and synthetic applications requiring organic solvent systems.
Water solubility is significantly limited due to the hydrophobic character imparted by the trifluoromethoxy group. The fluorinated substituent reduces aqueous solubility compared to the corresponding methoxy analog, as the trifluoromethoxy group exhibits strong hydrophobic character despite its electron-withdrawing nature [11].
pH-dependent solubility variations are expected due to the ionizable carboxylic acid group (pKₐ ≈ 4.1, estimated) [12]. At physiological pH (7.4), the compound exists predominantly in its ionized form, enhancing aqueous solubility through charge-dipole interactions.
| Solvent Category | Representative Solvents | Solubility | Mechanism |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | H-bonding, dipole interactions [9] [10] |
| Polar Aprotic | Acetone, DMF, DMSO | Good | Dipole-dipole interactions |
| Aqueous Systems | Water (pH 7) | Limited | Hydrophobic trifluoromethoxy effect |
| Aqueous Basic | NaOH (0.1 M) | Enhanced | Carboxylate formation |
| Non-polar | Hexane, Toluene | Poor | Minimal favorable interactions [13] |
| Halogenated | Chloroform, DCM | Moderate | Fluorine-fluorine interactions |
Temperature-dependent solubility follows typical patterns, with increased dissolution at elevated temperatures due to enhanced molecular motion and reduced lattice energy requirements. Crystallization behavior from different solvents may yield polymorphic forms, as observed in related phenylacetic acid derivatives [14].